molecular formula C20H30N6O3 B2861826 3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-morpholinoethyl)propanamide CAS No. 1169960-00-2

3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-morpholinoethyl)propanamide

Cat. No. B2861826
M. Wt: 402.499
InChI Key: YUTYDJFCEGRGKV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Cyclization Reactions and Derivative Synthesis

Cyclization reactions involving cyanamides, including aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides, with various substrates like methyl anthranilates and 2-aminophenyl ketones, lead to the formation of diverse heterocyclic compounds. These reactions result in derivatives such as 2-aminoquinazolines and dihydropyrazino[1,2-c]pyrimidines, highlighting the synthetic versatility of pyrimidine and pyrazole moieties for generating pharmacologically relevant structures (Shikhaliev et al., 2008).

Anticonvulsant Activity of Hybrid Compounds

The development of hybrid compounds that incorporate elements of known antiepileptic drugs (AEDs) represents a significant area of research. A study synthesized new propanamides and butanamides as potential anticonvulsants by combining the chemical fragments of ethosuximide, levetiracetam, and lacosamide. These compounds showed promising activity in preclinical seizure models, indicating the potential for novel treatments in epilepsy (Kamiński et al., 2015).

Antimicrobial and Insecticidal Potentials

Another study focused on synthesizing pyrimidine-linked pyrazole heterocyclics via microwave irradiation, exploring their antimicrobial and insecticidal activities. This work illustrates the potential of combining pyrazole and pyrimidine rings for developing new bioactive compounds with applications in agriculture and medicine (Deohate & Palaspagar, 2020).

Palladium Complexes with Pyrazole Derivatives

The synthesis and characterization of palladium(II) chloride complexes with 3-(pyrazol-1-yl)propanamide and related ligands have been reported. Such studies are crucial for understanding the coordination chemistry of palladium and its applications in catalysis and materials science (Palombo et al., 2019).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a reliable database for specific information about this compound. It’s always important to handle chemicals safely and responsibly.


properties

IUPAC Name

3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-(2-morpholin-4-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O3/c1-13-14(2)22-20(23-19(13)28)26-16(4)17(15(3)24-26)5-6-18(27)21-7-8-25-9-11-29-12-10-25/h5-12H2,1-4H3,(H,21,27)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTYDJFCEGRGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)NCCN3CCOCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-morpholinoethyl)propanamide

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